Lumibetamethasone Dipropionate

Description

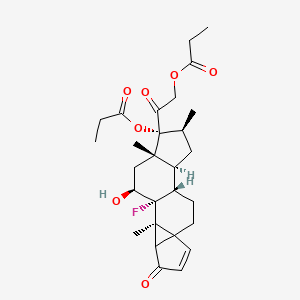

Structure

3D Structure

Properties

Molecular Formula |

C28H37FO7 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

[2-[(1R,2R,10S,11S,13S,14R,15S,17S)-1-fluoro-17-hydroxy-2,13,15-trimethyl-4-oxo-14-propanoyloxy-14-pentacyclo[8.7.0.02,7.03,7.011,15]heptadec-5-enyl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H37FO7/c1-6-21(33)35-14-20(32)28(36-22(34)7-2)15(3)12-17-16-8-10-26-11-9-18(30)23(26)25(26,5)27(16,29)19(31)13-24(17,28)4/h9,11,15-17,19,23,31H,6-8,10,12-14H2,1-5H3/t15-,16-,17-,19-,23?,24-,25+,26?,27-,28-/m0/s1 |

InChI Key |

FWXYEFWZQWSKIP-PWBSMUJNSA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC45[C@]3(C4C(=O)C=C5)C)F)O)C)C)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC45C3(C4C(=O)C=C5)C)F)O)C)C)OC(=O)CC |

Origin of Product |

United States |

Contextualization of Lumibetamethasone Dipropionate Within Glucocorticoid Research

Nomenclature and Classification of Lumibetamethasone Dipropionate

Identity as a Photodegradation Product of Betamethasone (B1666872) Dipropionate

This compound is identified as a photodegradation product of betamethasone dipropionate. nih.govresearchgate.net This means it is formed when betamethasone dipropionate, a potent glucocorticoid, is exposed to light. The process of photodegradation involves a chemical transformation initiated by the absorption of light energy. In the case of betamethasone dipropionate, this leads to the formation of this compound, an unknown degradant that was observed during a solution stability study of the parent compound. nih.govresearchgate.net The identification of this degradant was achieved through a combination of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MSn) and nuclear magnetic resonance (NMR) spectroscopy, after it was produced in sufficient quantities through mechanism-based stress studies. nih.govresearchgate.net

The chemical name for this compound is (1β,10α,11β,16β)-9-Fluoro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)-1,5-Cyclopregn-3-ene-2,20-dione. synzeal.com

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1186336-29-7 | C28H37FO7 | 504.6 |

| Betamethasone Dipropionate | 5534-09-8 | C28H37FO7 | 504.58 |

Relationship to the Broader Glucocorticoid Steroid Class

This compound, as a derivative of betamethasone dipropionate, belongs to the broader class of glucocorticoid steroids. nih.govdrugbank.com Glucocorticoids are a class of steroid hormones produced in the adrenal cortex of vertebrates, along with their synthetic analogues. wikipedia.org They are involved in a wide array of physiological processes, including the regulation of metabolism, immune responses, and inflammation. wikipedia.orgnih.gov

Synthetic glucocorticoids like betamethasone dipropionate are widely used for their potent anti-inflammatory and immunosuppressive properties. drugbank.comnih.gov These compounds exert their effects by binding to specific intracellular glucocorticoid receptors, which then modulate gene expression. nih.gov This leads to the synthesis of anti-inflammatory proteins and the inhibition of inflammatory mediators. nih.gov The classification of topical corticosteroids is often based on their vasoconstrictor potency, which correlates with their clinical anti-inflammatory efficacy. msdmanuals.com Betamethasone dipropionate is considered a potent corticosteroid. drugbank.com

Academic Significance in Steroid Chemistry and Impurity Profiling

The identification and characterization of this compound hold significant academic importance, particularly in the areas of steroid chemistry and pharmaceutical impurity profiling. The discovery of this photodegradation product highlights the necessity for rigorous stability testing of pharmaceutical compounds. nih.govresearchgate.net

Impurity profiling is a critical aspect of pharmaceutical development and quality control. researchgate.netvenkatasailifesciences.com Regulatory agencies require the identification and characterization of any impurity present in a drug substance or product at a level of 0.1% or higher. The study of degradation products like this compound contributes to a comprehensive understanding of a drug's stability profile. This knowledge is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life for pharmaceutical products. researchgate.net

The elucidation of the structure of this compound showcases the power of modern analytical techniques. nih.govresearchgate.net The use of hyphenated techniques such as LC-MSn, combined with preparative chromatography for isolation and subsequent NMR analysis for structural confirmation, provides a robust methodology for identifying unknown impurities. nih.govresearchgate.net This approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

Theoretical Frameworks for Glucocorticoid Derivative Studies

The study of glucocorticoid derivatives like this compound is underpinned by several theoretical frameworks. These frameworks help in understanding the relationship between chemical structure and biological activity, as well as predicting the potential for degradation.

One key framework is the understanding of steroid receptor interactions. The biological activity of glucocorticoids is mediated through their binding to the glucocorticoid receptor (GR). oup.com Modifications to the steroid structure, whether intentional (in the design of new drugs) or unintentional (through degradation), can significantly alter the binding affinity and subsequent biological response. frontiersin.org Computational modeling and molecular docking studies are increasingly used to predict how derivatives will interact with the GR. nih.gov

Another important theoretical aspect is the study of reaction mechanisms, particularly in the context of degradation. Understanding the photochemical reaction that converts betamethasone dipropionate to this compound allows for the prediction of potential degradation pathways for other structurally related steroids. nih.gov This knowledge is invaluable in the design of more stable drug molecules and formulations.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of glucocorticoid derivatives with their physicochemical properties and biological activities. These models can aid in the prediction of the properties of new derivatives and impurities.

Formation and Degradation Pathways of Lumibetamethasone Dipropionate

Photodegradation Mechanisms of Betamethasone (B1666872) Dipropionate Leading to Lumibetamethasone Dipropionate

The exposure of betamethasone dipropionate to ultraviolet (UV) radiation instigates a series of photochemical reactions, leading to the formation of this compound. nih.gov

The formation of this compound from betamethasone dipropionate involves significant rearrangements within the steroid nucleus. researchgate.net This transformation is a characteristic photochemical reaction for certain steroids, resulting in a "lumi" derivative. researchgate.net The process is initiated by the absorption of UV light, which excites the molecule and leads to the rearrangement of the A-ring of the steroid structure. researchgate.net

The rate of photodegradation of betamethasone esters is significantly influenced by environmental conditions. The degradation process has been observed to follow first-order kinetics. researchgate.netnih.gov The apparent first-order rate constants for the photodegradation of a related ester, betamethasone-17 valerate (B167501), in various media have been reported to be in the range of 1.62 to 11.30 × 10⁻³ min⁻¹. researchgate.netnih.gov

Several factors can affect the kinetics of this photodegradation:

Solvent Polarity: The decomposition of betamethasone esters is greater in solvents with a lower dielectric constant. researchgate.netnih.gov

Formulation: A higher rate of photodegradation has been observed in cream formulations compared to gel formulations, suggesting that the excipients in the formulation can influence the stability of the drug. researchgate.netnih.gov

Buffer Concentration and Ionic Strength: The rate of photodegradation tends to decrease with an increase in phosphate (B84403) buffer concentration and ionic strength. nih.gov This may be due to the deactivation of the excited state of the molecule. researchgate.netnih.gov

| Factor | Influence on Degradation Rate | Source |

|---|---|---|

| Lower Solvent Polarity | Increases | researchgate.netnih.gov |

| Cream Formulation (vs. Gel) | Increases | researchgate.netnih.gov |

| Increased Buffer Concentration | Decreases | nih.gov |

| Increased Ionic Strength | Decreases | nih.gov |

Thermal Degradation Profiles of Betamethasone Dipropionate and Related Glucocorticoids

Betamethasone dipropionate is sensitive to heat and can undergo thermal degradation, leading to the formation of several byproducts. nih.govnih.govresearchgate.net

The thermal degradation of betamethasone dipropionate has been found to follow first-order kinetics. nih.govnih.govresearchgate.net The apparent first-order rate constants for this process are in the range of 0.239 to 1.87 × 10⁻³ h⁻¹ across different media. nih.govnih.govresearchgate.net The stability of betamethasone dipropionate is pH-dependent, with maximum stability observed in the pH range of 3.5-4.5. nih.govnih.govresearchgate.net The rate of degradation is also influenced by solvent polarity, with a decrease in the rate constant as solvent polarity increases. nih.govnih.gov

| Parameter | Value | Source |

|---|---|---|

| Reaction Order | First-Order | nih.govnih.govresearchgate.net |

| Apparent Rate Constant (kobs) | 0.239 - 1.87 × 10-3 h-1 | nih.govnih.govresearchgate.net |

| pH of Maximum Stability | 3.5 - 4.5 | nih.govnih.govresearchgate.net |

The proposed pathway for thermal degradation involves the deacylation at positions C17 and C21, interconversion of the 17-propionate to the 21-propionate, and subsequent hydrolysis to form betamethasone alcohol. researchgate.netnih.gov

High-performance liquid chromatography (HPLC) has been used to identify the major thermal degradation products of betamethasone dipropionate. nih.govnih.govresearchgate.net These products include:

Betamethasone-17-propionate nih.govnih.govresearchgate.net

Betamethasone-21-propionate nih.govnih.govresearchgate.net

Betamethasone Alcohol nih.govnih.govresearchgate.net

The formation of these products is pH-dependent. semanticscholar.org For instance, at a pH of 2.5, betamethasone-21-propionate is the sole product formed. semanticscholar.org At a pH of 7.5, both betamethasone-17-propionate and betamethasone-21-propionate are formed. semanticscholar.org All three degradation products are observed at pH levels of 5.5 and 6.5. semanticscholar.org

Hydrolytic Degradation Pathways of Betamethasone Dipropionate Esters

The hydrolysis of the ester groups of betamethasone dipropionate is a key aspect of its degradation. researchgate.net This process is influenced by both pH and temperature. researchgate.netresearchgate.net The degradation is initiated by the breakdown of the ester side chain, which is then followed by hydrolysis. nih.govsemanticscholar.org This can be subject to specific acid-base catalysis, which explains the V-shaped pH-rate profile, where the rate increases in both acidic and alkaline conditions outside of the optimal stability range. nih.gov The hydrolysis of the ester can lead to the formation of the monopropionate esters and ultimately the betamethasone alcohol. researchgate.net

Mechanistic Investigations of Degradation Chemistry

The formation of this compound is a direct consequence of the photodegradation of its parent compound, Betamethasone Dipropionate. The primary pathway for this transformation is a photochemical reaction initiated by exposure to ultraviolet (UV) radiation. Concurrently, Betamethasone Dipropionate can undergo degradation through other pathways, such as thermal degradation, which lead to different products. The elucidation of these mechanisms has been achieved through a combination of stress studies and advanced analytical techniques.

The principal mechanism for the formation of this compound is a photochemical rearrangement of the cyclohexadienone moiety within the A-ring of the Betamethasone Dipropionate molecule. nih.govresearchgate.net This process is initiated when the molecule absorbs UV light, leading to an excited state. This excited state can then undergo a series of intramolecular reactions, including a radical mechanism, which results in the rearrangement of the steroidal backbone to form the "lumi" derivative. researchgate.net

While the precise step-by-step mechanism is complex, it is understood to involve the cleavage and reformation of bonds within the A-ring, leading to a structural isomer of the parent compound. This photochemical instability is a known characteristic of corticosteroids containing a cross-conjugated dienone system. nih.gov The formation of this compound as a photodegradation product has been confirmed through mechanism-based stress studies. In these studies, Betamethasone Dipropionate is subjected to controlled light exposure, and the resulting degradants are isolated and identified. nih.gov

In addition to photodegradation, Betamethasone Dipropionate is also susceptible to thermal degradation, which follows a different mechanistic pathway and results in a different set of degradation products. The primary thermal degradation pathway involves the deacylation at the C17 and C21 positions, as well as the interconversion of the 17-propionate to the 21-propionate ester, and subsequent hydrolysis to form betamethasone alcohol. nih.gov The rate and extent of thermal degradation have been shown to be influenced by factors such as pH and the composition of the formulation. nih.gov

The identification and structural elucidation of this compound and other degradation products have been heavily reliant on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) is a key technique for separating the various degradation products from the parent compound. nih.govnih.gov Following separation, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MSn), provides crucial information on the molecular weight and fragmentation patterns of the degradants, offering initial clues to their structures. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is then employed for the definitive structural confirmation of the isolated degradation products, including this compound. nih.gov These comprehensive analytical approaches have been instrumental in building a detailed understanding of the degradation chemistry of Betamethasone Dipropionate.

The following table summarizes the known degradation products of Betamethasone Dipropionate under different stress conditions:

| Stress Condition | Degradation Products |

| Photolytic (UV Exposure) | This compound, Other "lumi" and "photolumi" derivatives, "Andro" derivatives (from side-chain cleavage) |

| Thermal | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol |

Molecular Interactions and Receptor Dynamics of Glucocorticoid Analogues

Glucocorticoid Receptor (GR) Binding Affinity Studies for Betamethasone (B1666872) Dipropionate and Derivatives

The initial and most critical step in the mechanism of action for glucocorticoids is their binding to the cytosolic glucocorticoid receptor. nih.gov The affinity of this binding is a key determinant of the compound's potency.

Upon entering the cell, a glucocorticoid molecule like Betamethasone Dipropionate passively diffuses through the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. patsnap.comresearchgate.net This binding induces a conformational change in the receptor, causing it to dissociate from a complex of chaperone proteins, including heat shock protein 90 (HSP90). researchgate.netnih.gov

This activated ligand-receptor complex then translocates into the cell nucleus. patsnap.comnih.gov Molecular docking studies have visualized the binding pose of Betamethasone Dipropionate and its biotransformed products within the ligand-binding domain of the glucocorticoid receptor, providing a structural basis for their activity as GR agonists. scienceopen.comresearchgate.netresearchgate.net The stability of this complex is crucial for the subsequent downstream signaling events. The ligand itself is buried within the hydrophobic core of the ligand-binding domain. nih.gov

The strength of the interaction between a glucocorticoid and the GR is quantified by its binding affinity. Studies involving molecular docking have been used to determine the potential binding affinity of Betamethasone Dipropionate and its derivatives. For instance, Betamethasone Dipropionate and its transformed products have shown potential binding affinities with the glucocorticoid receptor ranging from -10.11 to -12.53 kcal/mol. scienceopen.com

The relative binding affinity of various steroids can be determined experimentally by measuring their ability to compete with a radiolabeled glucocorticoid for the receptor. nih.gov The structure of the steroid molecule significantly influences this affinity. For example, the elongation of the ester chain at the C-17 and C-21 positions can lead to an increase in both binding affinity and lipophilicity. nih.gov Conversely, substitutions at these positions can also decrease affinity. nih.gov While specific dissociation constants (Kd) for Lumibetamethasone Dipropionate are not detailed in the provided context, the binding potential data for analogous compounds underscore the high affinity required for potent glucocorticoid activity.

| Compound | Potential Binding Affinity (kcal/mol) |

|---|---|

| Betamethasone Dipropionate (1) | -12.53 |

| Sananone Dipropionate (2) | -11.59 |

| Sananone Propionate (B1217596) (3) | -10.87 |

| Sananone (4) | -10.11 |

| Synthetic Derivative (5) | -11.91 |

This table presents the potential binding affinities of Betamethasone Dipropionate and its derivatives as determined by molecular docking studies, adapted from research findings. scienceopen.com

Modulation of Gene Expression by Glucocorticoid-Receptor Complexes

Once inside the nucleus, the primary mechanism of action for the glucocorticoid-receptor complex is the regulation of gene transcription. nih.govmedchemexpress.com This modulation can either increase (transactivation) or decrease (transrepression) the expression of target genes, forming the basis of the physiological effects of glucocorticoids. ucalgary.ca

The activated GR complex directly interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comresearchgate.netnih.gov The binding of the GR complex to these GREs can either enhance or suppress the transcription of the associated genes. escholarship.orgnih.gov

This binding event nucleates the assembly of large co-regulatory protein complexes that interact with the basal transcription machinery to modify the rate of gene transcription. nih.govnih.gov The GR can also regulate genes that lack a canonical GRE sequence by interacting with other transcription factors. escholarship.org The specific genes regulated by this process are cell-type specific, leading to diverse physiological outcomes. escholarship.org

A key aspect of the anti-inflammatory effect of glucocorticoids is the increased synthesis of anti-inflammatory proteins. One of the most significant of these is Lipocortin-1 (also known as Annexin-1). The Betamethasone Dipropionate-receptor complex, through its interaction with GREs, upregulates the expression of the gene encoding for Lipocortin-1. patsnap.com

Lipocortin-1 exerts its anti-inflammatory effect by inhibiting the enzyme phospholipase A2. patsnap.com Phospholipase A2 is responsible for releasing arachidonic acid from cell membranes, which is a precursor for the synthesis of potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com By inducing the synthesis of Lipocortin-1, glucocorticoids effectively block this inflammatory cascade at an early stage. patsnap.comnih.gov

Theoretical Influence on Transcription Factor Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB) Suppression)

In addition to directly binding to DNA, the glucocorticoid-receptor complex can also exert its anti-inflammatory effects by interfering with the activity of other transcription factors, a mechanism known as transrepression. nih.goveurekaselect.com A primary target for this action is the Nuclear Factor-kappa B (NF-κB) signaling pathway. patsnap.comnih.gov

NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. patsnap.comresearchgate.net In inflammatory conditions, NF-κB is activated and translocates to the nucleus to initiate the transcription of these genes. The activated GR complex can physically interact with NF-κB, preventing it from binding to its target DNA sequences. eurekaselect.com This protein-protein interaction effectively suppresses the NF-κB-mediated inflammatory response. patsnap.comnih.gov By inhibiting NF-κB, Betamethasone and its analogues can significantly dampen the production of key inflammatory mediators, contributing substantially to their therapeutic effect. patsnap.comnih.gov

Conceptual Models of Glucocorticoid-Induced Cellular Responses

Glucocorticoids, a class of steroid hormones, exert profound and diverse effects on cellular function, primarily through their interaction with the glucocorticoid receptor (GR). oup.com this compound, as a glucocorticoid analogue, is understood to operate within the established frameworks of glucocorticoid action. These actions are initiated by the binding of the glucocorticoid to the cytosolic GR, a ligand-activated transcription factor. frontiersin.orgmedchemexpress.com In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. nih.gov Upon ligand binding, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus. mdpi.com

Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. frontiersin.orgmdpi.com This interaction can either enhance or suppress gene transcription, a process referred to as transactivation or transrepression, respectively. mdpi.com This genomic pathway is the principal mechanism through which glucocorticoids modulate a wide array of physiological processes, including metabolism, inflammation, and immune responses. oup.comfrontiersin.org

The diversity of glucocorticoid effects is further explained by the existence of multiple GR isoforms, which arise from alternative splicing and translation of the primary GR messenger RNA. oup.com These isoforms can exhibit different expression patterns and gene regulatory activities, contributing to the tissue-specific and context-dependent responses to glucocorticoids. oup.com

A key aspect of glucocorticoid-induced cellular responses is the interaction of the GR with other transcription factors. nih.govatsjournals.org For instance, the activated GR can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govpnas.org This "tethering" mechanism, where the GR does not directly bind to DNA but rather modulates the activity of other DNA-bound proteins, is a critical component of the anti-inflammatory effects of glucocorticoids. frontiersin.orgpnas.org

The cellular response to glucocorticoids is not solely dependent on the direct regulation of gene expression. Non-genomic effects, which occur more rapidly and are independent of transcription and translation, have also been described. nih.gov These can involve interactions with cell membrane-associated receptors and modulation of intracellular signaling cascades. nih.gov

The table below summarizes key research findings related to glucocorticoid-induced gene expression, which serves as a conceptual model for the anticipated actions of this compound.

| Gene | Effect of Glucocorticoid Treatment | Primary Function | Mechanism of Regulation |

|---|---|---|---|

| p21CIP1 | Upregulation | Negative regulator of the cell cycle | Transactivation via GRE |

| Midkine (Mdk) | Downregulation | Lung growth factor | Transrepression |

| Chi3l3 | Upregulation | Macrophage inflammatory response gene | Transactivation via GRE |

| Ela1 | Upregulation | Extracellular matrix remodeling enzyme | Transactivation via GRE |

| Interleukin-6 (IL-6) | Downregulation | Pro-inflammatory cytokine | Transrepression (inhibition of NF-κB) |

This table presents a conceptual model of gene regulation by glucocorticoids based on findings from various studies. The specific effects of this compound on these genes have not been individually documented in the referenced literature.

The complexity of glucocorticoid-induced cellular responses arises from the interplay of these various genomic and non-genomic pathways, the diversity of GR isoforms, and the cross-talk with other signaling pathways. oup.comnih.gov This intricate network of interactions allows for the fine-tuning of cellular responses to glucocorticoids in a manner that is highly dependent on the specific cellular context and physiological state.

Computational Chemistry and in Silico Analysis of Steroid Derivatives

Molecular Docking Simulations for Glucocorticoid Receptor Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, in this case, the Glucocorticoid Receptor (GR). nih.gov The GR is a transcription factor belonging to the nuclear receptor superfamily, which mediates the signals of glucocorticoids. nih.govscienceopen.com Docking simulations for Lumibetamethasone Dipropionate are performed using the crystal structure of the GR, often with a known agonist like dexamethasone (B1670325) in the binding pocket to validate the docking protocol. nih.gov

Docking simulations predict that this compound accommodates well within the ligand-binding domain of the Glucocorticoid Receptor. researchgate.net The binding is stabilized by a network of specific interactions with key amino acid residues. Analysis of the binding pose reveals that the carbonyl group at the C-3 position of the steroid's A-ring typically forms crucial hydrogen bonds with residues such as Gln570 and Arg611. researchgate.net Additionally, the hydroxyl groups can form hydrogen bonds with residues like Asn564. researchgate.net

Beyond hydrogen bonding, hydrophobic interactions play a substantial role in anchoring the molecule within the pocket. Alkyl-alkyl interactions are commonly observed with residues including Leu563, Met604, and Phe623. researchgate.net These interactions collectively determine the conformation and stability of the ligand-receptor complex, which is fundamental to the compound's agonistic activity.

To contextualize the potency of this compound, its binding affinity is compared with that of known glucocorticoid agonists and related compounds, such as its own biotransformed or synthetic derivatives. nih.govresearchgate.net Binding affinity is quantified by the docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. Studies on the parent compound, Betamethasone (B1666872) Dipropionate, and its derivatives show potential binding affinities ranging from -10.11 to -12.53 kcal/mol, indicating a high affinity for the Glucocorticoid Receptor. nih.govscienceopen.comresearchgate.netresearchgate.net These computational results suggest that the compound and its closely related analogues are potent binders to the GR. researchgate.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Betamethasone Dipropionate (Parent Compound) | -10.94 |

| Sananone Dipropionate (Derivative 1) | -12.53 |

| Sananone Propionate (B1217596) (Derivative 2) | -10.31 |

| Sananone (Derivative 3) | -10.11 |

Theoretical Physicochemical and Pharmacokinetic Parameter Predictions (ADME Analysis)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is crucial for predicting a compound's pharmacokinetic properties. researchgate.net Web-based tools like SwissADME are often used to calculate these parameters from the molecule's chemical structure, providing an early assessment of its drug-like characteristics. nih.gov

Drug-likeness is evaluated based on several molecular descriptors that are known to influence a compound's pharmacokinetics. These often include Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Analysis of Betamethasone Dipropionate and its derivatives shows that they are generally in significant agreement with the criteria for being considered drug-like. nih.govscienceopen.comresearchgate.netresearchgate.net For instance, the bioavailability radar, which considers properties like lipophilicity, size, polarity, and solubility, can be used to visualize the drug-like space. nih.gov

| Parameter | Predicted Value for Betamethasone Dipropionate |

|---|---|

| Molecular Weight (g/mol) | 504.59 |

| Log P (Octanol/Water Partition Coefficient) | 3.65 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface Area (TPSA) | 107.8 Ų |

| GI Absorption | High |

| BBB Permeant | Yes |

| Lipinski Violations | 0 |

The partition coefficient (Log P) is a measure of a compound's lipophilicity, which affects its absorption and distribution. The predicted octanol/water partition coefficient for Betamethasone Dipropionate and its analogues falls within a range that suggests good oral bioavailability. nih.govscienceopen.comresearchgate.netresearchgate.net For example, values in the range of 2.23 to 3.65 have been reported for these compounds. nih.govscienceopen.comresearchgate.netresearchgate.net This moderate lipophilicity is critical for ensuring sufficient solubility in both aqueous and lipid environments, facilitating transport across biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucocorticoid Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For glucocorticoids, QSAR models are developed to predict the binding affinity to the GR based on various molecular descriptors.

These models are built using a training set of compounds with known GR binding affinities. nih.gov By identifying the key structural features that influence activity, a predictive model can be generated and validated. Validation is often performed using cross-validation techniques and by testing the model on an external set of compounds. nih.gov A successfully validated model, indicated by high correlation coefficients (e.g., cross-validated r² > 0.7), can then be used to predict the binding affinity of new or untested compounds like this compound. nih.gov This approach is valuable for identifying potentially potent glucocorticoids and for guiding the design of new derivatives with improved activity profiles. nih.gov

Molecular Dynamics Simulations of Steroid-Receptor Complexes

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of steroid-receptor interactions at an atomic level. These computational techniques model the movement of atoms and molecules over time, offering a detailed view of the conformational changes, binding stability, and interaction energies between a ligand, such as a corticosteroid, and its receptor. In the context of "this compound," while specific MD simulation studies on this particular photodegradation product are not extensively available in the public domain, a wealth of research on related glucocorticoids and the glucocorticoid receptor (GR) allows for a comprehensive understanding of the principles and expected outcomes of such simulations.

MD simulations of steroid-receptor complexes, particularly involving the glucocorticoid receptor, are instrumental in elucidating the mechanisms of ligand binding and receptor activation. These simulations can reveal subtle differences in how various ligands interact with the ligand-binding domain (LBD) of the GR, influencing the receptor's conformation and its subsequent interaction with co-regulator proteins and DNA.

Simulation Setup and Parameters:

A typical MD simulation of a steroid-receptor complex begins with the three-dimensional structure of the receptor, often obtained from X-ray crystallography or homology modeling. The ligand, in this case, this compound, would be docked into the ligand-binding pocket of the GR. This initial complex is then solvated in a water box with appropriate ions to mimic physiological conditions.

The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure a stable starting point for the production simulation. The production run itself can span from nanoseconds to microseconds, during which the trajectory of all atoms is recorded. The choice of force field is crucial for the accuracy of the simulation, with commonly used force fields for biomolecular systems including CHARMM, AMBER, and GROMOS.

Analysis of Simulation Trajectories:

Several key analyses are performed on the MD simulation trajectories to understand the behavior of the steroid-receptor complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Higher RMSF values in certain loops or domains can indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the steroid and the amino acid residues of the receptor's binding pocket are critical for binding affinity and specificity. MD simulations allow for the detailed tracking of these interactions over time.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity.

Expected Findings for this compound:

Based on studies of similar corticosteroids like Betamethasone Dipropionate and Dexamethasone, it is anticipated that this compound would form a stable complex with the glucocorticoid receptor. The core steroid structure would likely be stabilized by a network of hydrophobic and van der Waals interactions within the predominantly hydrophobic ligand-binding pocket of the GR.

The dipropionate esters at the C17 and C21 positions are expected to form key interactions. The carbonyl groups of these esters are likely to act as hydrogen bond acceptors, interacting with specific amino acid residues in the binding pocket, such as Gln642 and Arg611. The fluorine atom at the C9 position, a common feature in potent corticosteroids, contributes to a higher binding affinity through favorable electrostatic interactions.

The structural changes in this compound resulting from photodegradation, which involves the formation of a cyclobutane ring, would likely alter its precise orientation and interactions within the binding pocket compared to its parent compound, Betamethasone Dipropionate. This could lead to subtle changes in the stability of the complex and the conformation of key regions of the receptor, such as the Activation Function 2 (AF-2) helix, which is crucial for the recruitment of coactivators.

Illustrative Data from Simulated Steroid-Receptor Interactions:

To illustrate the type of data obtained from MD simulations, the following tables present hypothetical but representative findings for a simulated complex of a glucocorticoid with the GR.

Table 1: Key Hydrogen Bond Interactions and Occupancy

| Interacting Receptor Residue | Ligand Atom Involved | Average Occupancy (%) |

| Gln570 | O3 (C3-keto) | 85.2 |

| Arg611 | O (C17-propionate) | 75.6 |

| Gln642 | O (C21-propionate) | 92.1 |

| Thr739 | F (C9-fluoro) | 45.3 |

Occupancy refers to the percentage of simulation time that a specific hydrogen bond is maintained.

Table 2: Root Mean Square Fluctuation (RMSF) of Key Receptor Regions

| Receptor Region | Average RMSF (Å) - Apo Receptor | Average RMSF (Å) - Ligand-Bound |

| Helix 3 | 1.2 | 1.0 |

| Helix 5 | 1.5 | 1.3 |

| Loop between Helix 11 and 12 | 2.8 | 1.9 |

| Activation Function 2 (AF-2) Helix | 2.5 | 1.5 |

Lower RMSF values in the ligand-bound state, particularly in the AF-2 helix region, suggest stabilization of the active conformation of the receptor.

Biocatalytic Transformation and Derivatization Research of Betamethasone Dipropionate

Microbial and Plant-Mediated Bioconversion of Steroids

The biotransformation of steroids using microorganisms and plant-based catalysts has emerged as a significant strategy for producing novel derivatives, often with enhanced pharmacological activities. researchfloor.orgnih.gov These biocatalytic processes offer advantages over traditional chemical synthesis due to their high regio- and stereoselectivity, leading to specific modifications of the steroid nucleus. ramauniversity.ac.in

Microorganisms, including a wide array of bacteria and fungi, are instrumental in carrying out various steroid transformations. researchfloor.org Common reactions catalyzed by microbial enzymes include hydroxylation, dehydrogenation, side-chain degradation, and ring A aromatization. researchfloor.org Fungi are particularly noted for their potent hydroxylating capabilities, while certain bacteria like Bacilli, Nocardia, and Streptomyces also exhibit significant activity in this regard. ramauniversity.ac.inwjpls.org For instance, microbial Δ1-dehydrogenation is a well-established method for improving the anti-inflammatory properties of corticosteroids. researchfloor.org The use of whole-cell biocatalysis with engineered Mycobacterium species has become a focal point for steroid production, demonstrating the potential for creating more sustainable and less toxic synthetic routes. mdpi.com Microbial transformations are capable of cleaving complex side chains in a single step and introducing desired modifications to the steroid core. ramauniversity.ac.in

Recent research has explored the use of plant extracts for the biotransformation of complex molecules like betamethasone (B1666872) dipropionate. This approach offers a cost-effective and accessible method for generating value-added products. scienceopen.com

A study investigating the biocatalyzed transformation of betamethasone dipropionate utilized extracts from the roots of Launaea capitata and the leaves of Musa acuminata. scienceopen.comresearchgate.net The biotransformation with Musa acuminata leaves resulted in the production of an oxidized product, Sananone dipropionate. scienceopen.comresearchgate.net Further biocatalysis of this new compound with the same plant extract yielded two additional derivatives. scienceopen.comresearchgate.net In a separate transformation, the use of Launaea capitata roots on betamethasone dipropionate also produced a transformed product. scienceopen.comresearchgate.net

Characterization of Biotransformed Products and Intermediates (e.g., Sananone Dipropionate, Sananone Propionate (B1217596), Sananone)

The biotransformation of betamethasone dipropionate (1) with plant extracts has led to the isolation and characterization of new derivatives. The structures of these novel compounds were elucidated using advanced analytical techniques such as X-ray diffraction and 1D and 2D Nuclear Magnetic Resonance (NMR) studies. scienceopen.comresearchgate.net

When betamethasone dipropionate (1) was treated with extracts from Musa acuminata leaves, the oxidized product Sananone dipropionate (2) was formed with a 5% yield. scienceopen.comresearchgate.net A subsequent biotransformation of Sananone dipropionate (2) with Musa acuminata resulted in the formation of Sananone propionate (3) and Sananone (4), with yields of 12% and 7%, respectively. scienceopen.comresearchgate.net

Interestingly, the biotransformation of betamethasone dipropionate (1) using Launaea capitata roots directly yielded Sananone (4) in a more substantial 37% yield. scienceopen.comresearchgate.net

| Starting Material | Biocatalyst | Product | Yield (%) |

|---|---|---|---|

| Betamethasone Dipropionate (1) | Musa acuminata | Sananone Dipropionate (2) | 5% |

| Sananone Dipropionate (2) | Musa acuminata | Sananone Propionate (3) | 12% |

| Sananone Dipropionate (2) | Musa acuminata | Sananone (4) | 7% |

| Betamethasone Dipropionate (1) | Launaea capitata | Sananone (4) | 37% |

Enzymatic Hydroxylation and Oxidation Studies on Steroid Scaffolds

Enzymatic modifications, particularly hydroxylation and oxidation, are pivotal in the synthesis and derivatization of steroid compounds. rsc.orgnih.gov These reactions, often catalyzed by enzymes like cytochrome P450 monooxygenases, allow for the introduction of functional groups at specific positions on the steroid scaffold, which can be challenging to achieve through conventional chemical methods. nih.gov

Microbial hydroxylation is a key process in the pharmaceutical industry, with C-11α, C-11β, C-15α, and C-16α hydroxylations being performed with high yields and enantioselectivity. researchfloor.org The oxygen atom incorporated into the steroid molecule during hydroxylation is derived from molecular oxygen, not water. ramauniversity.ac.in

Oxidation of hydroxyl groups to ketones is another critical enzymatic reaction. For instance, the oxidation of hydroxyl groups at C-3 and C-17 is a common transformation. researchfloor.org In the context of betamethasone dipropionate biotransformation, the formation of Sananone dipropionate from betamethasone dipropionate is an example of an oxidation reaction. scienceopen.com

Synthetic Approaches for Betamethasone Derivatives and Analogues

In addition to biocatalytic methods, various chemical synthesis strategies are employed to create derivatives and analogues of betamethasone. These synthetic approaches aim to develop compounds with improved therapeutic profiles.

One study focused on the synthesis of a series of 9-alpha-halo-12-beta-hydroxy and 12-beta-acyloxy analogues of betamethasone 17,21-dipropionate. nih.gov These synthetic efforts explored the structure-activity relationship, indicating that the nature of the substituent at the 12-position significantly influences the compound's properties. nih.gov

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Betamethasone Dipropionate (1) | K2Cr2O7 (equimolar) | Sananone Dipropionate (2) | 69% |

| Betamethasone Dipropionate (1) | K2Cr2O7 (2.0 equivalents) | Sananone Dipropionate (2) | 56% |

| Betamethasone Dipropionate (1) | K2Cr2O7 (2.0 equivalents) | β-elimination product (5) | 11% |

Structure Activity Relationship Sar of Betamethasone Dipropionate and Its Structural Analogues

Influence of Esterification at C17 and C21 on Steroid Receptor Binding and Theoretical Activity

Esterification at the C17 and C21 positions of the steroid backbone is a critical strategy for modulating the potency and pharmacokinetic properties of glucocorticoids. ijdvl.com The nature and position of the ester group significantly affect the molecule's affinity for the glucocorticoid receptor.

Generally, esterification of the 17α-hydroxyl group enhances GR binding affinity. nih.gov For instance, converting the 17α-hydroxyl of cortisol to an acetate (B1210297), butyrate, or valerate (B167501) ester results in a substantial increase in relative affinity. nih.gov Conversely, esterification of the 21-hydroxyl group alone tends to decrease binding affinity compared to the parent alcohol. nih.govnih.gov Studies on cortisol esters showed that 21-acetate and 21-valerate derivatives had significantly lower relative affinities than cortisol itself. nih.gov

When both positions are esterified, creating a 17α, 21-diester like betamethasone (B1666872) dipropionate, the binding affinity is a composite of these individual effects. The binding affinity of a 17α, 21-diester is typically lower than that of the corresponding 17α-monoester but higher than that of the 21-monoester or the parent diol. nih.gov The elongation of the ester chain at both C17 and C21 generally leads to an increase in both binding affinity and lipophilicity. nih.gov This enhancement in affinity is partly attributed to a decreased dissociation rate of the esterified glucocorticoid from the receptor. nih.gov The ester groups can form additional favorable interactions within the ligand-binding pocket of the GR, stabilizing the complex.

| Compound | Ester Group(s) | Relative Affinity (Cortisol = 1) |

|---|---|---|

| Cortisol | None | 1.00 |

| Cortisol 21-acetate | 21-OAc | 0.046 |

| Cortisol 21-valerate | 21-Valerate | 0.32 |

| Cortisol 17-acetate | 17α-OAc | 1.14 |

| Cortisol 17-butyrate | 17α-Butyrate | 12.4 |

| Cortisol 17-valerate | 17α-Valerate | 11.5 |

| Cortisol 17-acetate 21-acetate | 17α-OAc, 21-OAc | 0.036 |

| Cortisol 17-valerate 21-acetate | 17α-Valerate, 21-OAc | 0.76 |

Data derived from studies on rat thymus cytosol glucocorticoid receptors. nih.gov

Impact of Halogenation (e.g., 9α-Fluorination) on Glucocorticoid Receptor Interactions

Halogenation of the steroid nucleus is a well-established method for increasing glucocorticoid potency. ijdvl.com Betamethasone features a fluorine atom at the 9α position, a modification that significantly enhances its anti-inflammatory activity compared to its non-halogenated counterpart, prednisolone. nih.govdrugbank.com

The introduction of the 9α-fluoro group exerts a powerful electron-withdrawing effect, which increases the acidity of the nearby 11β-hydroxyl group. This electronic modification enhances the hydrogen-bonding capability of the 11β-OH group, allowing for a stronger and more stable interaction with key amino acid residues, such as asparagine and glutamine, within the GR's ligand-binding pocket. This strengthened bond stabilizes the receptor in its active conformation, leading to a more potent biological response. Fluorination at the C6 position can also increase potency, and simultaneous halogenation at both C6 and C9 results in the highest potency. ijdvl.com

Effects of Substituents at C16 on Steroid Receptor Selectivity

The substituent at the C16 position plays a crucial role in conferring selectivity and potency to glucocorticoids. This modification primarily serves to eliminate the mineralocorticoid activity that is often associated with potent glucocorticoids. The introduction of a methyl group at C16, as seen in betamethasone (16β-methyl) and its epimer dexamethasone (B1670325) (16α-methyl), sterically hinders the reduction of the C20-ketone, a metabolic step that can lead to compounds with mineralocorticoid effects.

Theoretical Conformational Analysis and Steric Hindrance Effects in Receptor Binding

The binding of a glucocorticoid to its receptor is a dynamic process involving mutual conformational changes in both the ligand and the protein. nih.gov Upon entering the ligand-binding pocket, the steroid induces a significant conformational change in the receptor, particularly in the C-terminal activation function 2 (AF-2) helix (helix 12). This change creates a stable surface for the binding of co-activator proteins, which is essential for initiating gene transcription. nih.gov

Bulky substituents can introduce steric hindrance that affects receptor binding and activation. For example, large ester groups at C17 can influence the positioning of the D-ring within the binding pocket. Molecular dynamics simulations have shown that bulky agonists can cause regions of the ligand-binding site to adopt a more "open" conformation due to steric hindrance. nih.gov This illustrates that the size and shape of the ligand are critical determinants of the final conformation of the ligand-receptor complex and, consequently, its functional activity. nih.gov

Relationship between Molecular Lipophilicity and Glucocorticoid Receptor Binding

Lipophilicity, often measured as the octanol-water partition coefficient (log P), is a key physicochemical property that influences both the pharmacokinetic and pharmacodynamic behavior of topical steroids. nih.govnih.gov There is a complex, but not always linear, relationship between a steroid's lipophilicity and its GR binding affinity.

In some series of steroids, such as 17α- and 21-esters, an increase in lipophilicity correlates with an increase in binding affinity for the GR. nih.gov For example, elongating an ester chain from acetate to valerate increases both lipophilicity and receptor affinity. nih.gov This is because the more lipophilic side chains can engage in more extensive hydrophobic interactions within the receptor's ligand-binding pocket.

However, this correlation is not universal across all structural classes of glucocorticoids. Extremely high lipophilicity can sometimes be detrimental to receptor binding or bioavailability. karger.com Moreover, increased lipophilicity is often associated with decreased selectivity. A study comparing various glucocorticoids found a general trend of decreasing selectivity for the GR over the progesterone (B1679170) receptor as lipophilicity increased. ersnet.org This suggests that while lipophilicity can enhance binding to the hydrophobic GR pocket, it may also promote non-specific binding to other steroid receptors with similar hydrophobic pockets. ersnet.org

| Compound | Lipophilicity (log P) | Receptor Selectivity (GR/PR Affinity Ratio) |

|---|---|---|

| Betamethasone | 1.94 | 1375 |

| Dexamethasone | 1.83 | 476 |

| Budesonide | 2.65 | 44 |

| Triamcinolone Acetonide | 1.97 | 18 |

| Fluticasone Propionate (B1217596) | 3.58 | 12 |

| Mometasone Furoate | 4.67 | 1.1 |

Data from a comparative study on relative binding affinities. ersnet.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Lumibetamethasone Dipropionate in multicomponent formulations, and how are they validated?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its specificity and reproducibility. For validation:

- Linearity : Establish a calibration curve (e.g., 50–150% of target concentration) with R² ≥ 0.999 .

- Precision : Perform intra-day and inter-day studies with %RSD ≤ 2.0% for retention time and peak area .

- Accuracy : Conduct recovery studies (98–102% recovery) using spiked placebo samples .

- Robustness : Test variations in mobile phase composition, flow rate, and column temperature .

Q. How can pharmacopeial standards ensure the purity and stability of this compound in laboratory settings?

- Methodological Answer : Follow pharmacopeial monographs (e.g., USP, EP) for:

- Heavy metals testing : Use Method 2 with ≤ 20 ppm lead limits via atomic absorption spectroscopy .

- Degradation products : Employ UV-Vis spectrophotometry at 600 nm for fluoride content and chromatographic resolution (NLT 1.5 between critical pairs) .

- Optical rotation : Verify specific rotation values to confirm stereochemical integrity .

Q. What reference standards are critical for validating this compound in drug analysis?

- Methodological Answer : Use certified reference materials (CRMs) such as:

- USP Betamethasone Dipropionate RS : For assay and impurity profiling .

- EP Beclomethasone Dipropionate RS : To cross-validate chromatographic retention times .

- BP Assay Standard : For compliance with British Pharmacopoeia monographs .

Advanced Research Questions

Q. How can researchers optimize nanoparticle preparation of this compound for enhanced pulmonary delivery?

- Methodological Answer : Utilize supercritical fluid technology (e.g., RESS-SC):

- Experimental design : Apply a full factorial design to assess extraction pressure (30–50 MPa), pre-expansion temperature (40–60°C), and co-solvent fraction (5–15% ethanol) .

- Key outcomes : Target particle sizes ≤ 100 nm by increasing extraction pressure and minimizing co-solvent .

- Characterization : Use dynamic light scattering (DLS) and SEM for size distribution and morphology .

Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Methodological Answer :

- Dose extrapolation : Compare systemic exposure in animal models (e.g., rabbits) to human topical use, adjusting for bioavailability differences .

- HPA axis monitoring : Measure cortisol levels in clinical trials to assess adrenal suppression risks .

- Teratogenicity studies : Use species-specific models (e.g., intramuscular dosing in rabbits) with strict ethical oversight .

Q. How can asymmetric synthesis improve stereochemical control in synthesizing this compound derivatives?

- Methodological Answer :

- Catalytic hydrogenation : Employ enantioenriched ketene heterodimers with chiral catalysts to achieve diastereoselectivity ≥ 7:1 .

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers .

- Quality control : Validate enantiomeric excess (ee ≥ 94%) via polarimetry or chiral NMR shift reagents .

Q. What experimental designs are suitable for assessing systemic absorption of inhaled this compound in preclinical models?

- Methodological Answer :

- Dosing regimens : Administer 1–2 mg/day via nebulization to rodents or primates, mimicking human inhalation .

- Biomarker analysis : Quantify plasma cortisol and ACTH levels to detect HPA axis suppression .

- Tissue distribution : Use isotope-labeled analogs (e.g., Betamethasone-d5) with LC-MS/MS for tracking .

Q. How can scalability challenges be addressed in transitioning this compound synthesis from lab to industrial production?

- Methodological Answer :

- Process optimization : Use continuous flow reactors to enhance reproducibility and reduce batch variability .

- Co-solvent selection : Replace volatile solvents (e.g., DCM) with ethanol/water mixtures for greener synthesis .

- Quality by Design (QbD) : Implement DOE (e.g., Taguchi methods) to identify critical process parameters (CPPs) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the efficacy vs. toxicity of high-dose this compound?

- Methodological Answer :

- Meta-analysis : Pool data from controlled trials (e.g., forced expiratory volume improvement vs. adrenal suppression rates) .

- Risk-benefit modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) simulations to identify therapeutic windows .

- Longitudinal monitoring : Track patients for delayed effects (e.g., hypoadrenalism in infants post-maternal exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.